Cas no 2248388-22-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-fluoro-1-benzothiophene-7-carboxylate)

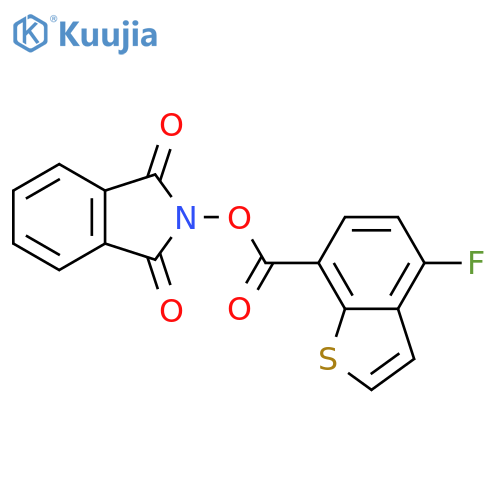

2248388-22-7 structure

商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-fluoro-1-benzothiophene-7-carboxylate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-fluoro-1-benzothiophene-7-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2248388-22-7

- EN300-6517166

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-fluoro-1-benzothiophene-7-carboxylate

-

- インチ: 1S/C17H8FNO4S/c18-13-6-5-12(14-11(13)7-8-24-14)17(22)23-19-15(20)9-3-1-2-4-10(9)16(19)21/h1-8H

- InChIKey: YFWFKROXXQWGJG-UHFFFAOYSA-N

- ほほえんだ: S1C=CC2=C(C=CC(C(=O)ON3C(C4C=CC=CC=4C3=O)=O)=C12)F

計算された属性

- せいみつぶんしりょう: 341.01580707g/mol

- どういたいしつりょう: 341.01580707g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 24

- 回転可能化学結合数: 3

- 複雑さ: 547

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 91.9Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-fluoro-1-benzothiophene-7-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6517166-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-fluoro-1-benzothiophene-7-carboxylate |

2248388-22-7 | 1g |

$1944.0 | 2023-05-31 | ||

| Enamine | EN300-6517166-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-fluoro-1-benzothiophene-7-carboxylate |

2248388-22-7 | 2.5g |

$3809.0 | 2023-05-31 | ||

| Enamine | EN300-6517166-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-fluoro-1-benzothiophene-7-carboxylate |

2248388-22-7 | 0.5g |

$1866.0 | 2023-05-31 | ||

| Enamine | EN300-6517166-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-fluoro-1-benzothiophene-7-carboxylate |

2248388-22-7 | 5g |

$5635.0 | 2023-05-31 | ||

| Enamine | EN300-6517166-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-fluoro-1-benzothiophene-7-carboxylate |

2248388-22-7 | 0.05g |

$1632.0 | 2023-05-31 | ||

| Enamine | EN300-6517166-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-fluoro-1-benzothiophene-7-carboxylate |

2248388-22-7 | 10g |

$8357.0 | 2023-05-31 | ||

| Enamine | EN300-6517166-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-fluoro-1-benzothiophene-7-carboxylate |

2248388-22-7 | 0.25g |

$1789.0 | 2023-05-31 | ||

| Enamine | EN300-6517166-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-fluoro-1-benzothiophene-7-carboxylate |

2248388-22-7 | 0.1g |

$1711.0 | 2023-05-31 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-fluoro-1-benzothiophene-7-carboxylate 関連文献

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

2248388-22-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-fluoro-1-benzothiophene-7-carboxylate) 関連製品

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Kolod Food Ingredients Co.,ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量